6-(4-benzylpiperidin-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine
Description
This compound features a pyrimidine-2,4-diamine core substituted at positions 5 and 4. The 6-position is modified with a 4-benzylpiperidin-1-yl moiety, which may improve lipophilicity and central nervous system (CNS) penetration. The N²-[(oxolan-2-yl)methyl] substituent adds hydrogen-bonding capacity, likely influencing solubility and target interactions .
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3/c22-19-18(27(28)29)20(25-21(24-19)23-14-17-7-4-12-30-17)26-10-8-16(9-11-26)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2,(H3,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMBUYREDZKLTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=C(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperidin-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the benzylpiperidine and oxolan-2-ylmethyl groups through nucleophilic substitution reactions. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-(4-benzylpiperidin-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzylpiperidine and oxolan-2-ylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Overview
6-(4-benzylpiperidin-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine is a complex organic compound classified as a pyrimidine derivative. Its unique structural features, including a nitro group, a piperidine moiety, and an oxolane substituent, suggest significant potential in medicinal chemistry. This compound is being explored for its biological activities and therapeutic applications.
Medicinal Chemistry Applications
The compound exhibits promising characteristics for drug development, particularly in the treatment of various diseases. Its ability to interact with specific biological targets makes it a candidate for further research in pharmaceuticals.
Potential Therapeutic Areas
- Cancer Treatment : The structural characteristics of this compound may allow it to inhibit certain cancer cell pathways, making it a candidate for oncology research.
- Neurological Disorders : Given the presence of the piperidine structure, it may have applications in treating neurodegenerative diseases or psychiatric disorders.
- Anti-inflammatory Agents : The nitro group could enhance its ability to modulate inflammatory responses, suggesting potential use in managing chronic inflammatory conditions.
Synthesis and Characterization
The synthesis of this compound involves several key steps that require careful optimization of reaction conditions, including temperature and solvent choice. The synthesis typically results in high yields and purity when performed under controlled conditions.
Synthesis Steps
- Formation of the Pyrimidine Core : Initial reactions focus on creating the pyrimidine structure.
- Introduction of Functional Groups : Subsequent steps involve adding the piperidine and oxolane groups.
- Nitro Group Incorporation : The nitro group is introduced through nitration reactions.
Biological Interaction
The presence of multiple nitrogen atoms allows for potential hydrogen bonding interactions, influencing solubility and reactivity with biological targets.
Mechanism of Action
The mechanism of action of 6-(4-benzylpiperidin-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety may play a role in binding to these targets, while the nitro and oxolan-2-ylmethyl groups could influence the compound’s overall activity and selectivity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
Target Compound
- Core : Pyrimidine-2,4-diamine.
- Substituents :
- 5-Nitro (electron-withdrawing).
- 6-(4-Benzylpiperidin-1-yl) (lipophilic, CNS-targeting).
- N²-[(Oxolan-2-yl)methyl] (polar, hydrogen-bonding).
Analog 1: 5-Chloro-N²-[4-(4-methylpiperazin-1-yl)phenyl]-N⁴-{[(2R)-oxolan-2-yl]methyl}pyrimidine-2,4-diamine
- Core : Pyrimidine-2,4-diamine.
- Substituents :
- 5-Chloro (moderate electron-withdrawing).
- N²-linked to 4-(4-methylpiperazin-1-yl)phenyl (enhanced solubility via tertiary amine).
- N⁴-[(2R)-oxolan-2-yl]methyl (stereospecific polar group).
- Key Differences : Chloro vs. nitro at position 5; benzylpiperidine vs. methylpiperazine-phenyl at position 5.
Analog 2: 5-[4-[(5-Chlorothiophen-2-yl)methylamino]phenyl]-6-(phenylmethoxymethyl)pyrimidine-2,4-diamine
- Core : Pyrimidine-2,4-diamine.
- Substituents: 5-Position: Linked to 4-[(5-chlorothiophen-2-yl)methylamino]phenyl (aromatic, sulfur-containing). 6-(Phenylmethoxymethyl) (ether-linked benzyl group).
- Key Differences : Thiophene and benzyloxymethyl vs. nitro and benzylpiperidine; higher XlogP (4.5) suggests greater lipophilicity .
Physicochemical Properties
Notes:
- The target compound’s nitro group reduces basicity compared to Analog 1’s chloro substituent.
Therapeutic Target Implications
- Target Compound : Likely targets kinases or GPCRs due to nitro group (kinase inhibition) and benzylpiperidine (CNS GPCR modulation).
- Analog 1 : Fluorophenyl and methylpiperazine groups suggest kinase inhibition (e.g., EGFR or VEGFR) .
- Analog 2 : Chlorothiophen and benzyloxymethyl groups align with antiviral or antiparasitic applications, as seen in related pyrimidine derivatives .
Biological Activity
6-(4-benzylpiperidin-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine, a complex organic compound, belongs to the class of pyrimidine derivatives. Its unique structural features suggest potential biological activities that are currently being explored in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C21H28N6O3 and a molecular weight of 396.49 g/mol. Its structure includes:
- Pyrimidine core : A six-membered ring containing nitrogen atoms.
- Piperidine moiety : A saturated six-membered ring containing one nitrogen atom.
- Nitro group : A functional group that may influence its reactivity and biological interactions.
- Oxolane substituent : A five-membered cyclic ether that can affect the compound's solubility and receptor binding.
The compound's biological activity is largely attributed to its ability to interact with various biological targets, particularly receptors involved in neurotransmission and cellular signaling pathways. Preliminary studies suggest that it may exhibit activity against sigma receptors, which are implicated in various neurological processes.
- Sigma Receptor Binding : Research indicates that compounds with similar structures have shown affinity for sigma1 and sigma2 receptors. The binding affinity for these receptors is crucial as they are involved in pain modulation, neuroprotection, and other central nervous system functions .
- Acetylcholinesterase Inhibition : The compound may also act as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic neurotransmission .
Pharmacological Studies
Several studies have evaluated the pharmacological properties of related compounds, providing insights into the potential efficacy of this compound:
Case Studies
- Neuroprotective Effects : In a study involving animal models of neurodegeneration, compounds structurally similar to this compound exhibited significant neuroprotective effects by modulating sigma receptor activity. These findings suggest that this compound may offer therapeutic benefits in neurodegenerative diseases.
- Pain Management : Another case study highlighted the analgesic properties associated with sigma receptor modulation. The compound's ability to interact with these receptors could provide a new avenue for pain management therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
